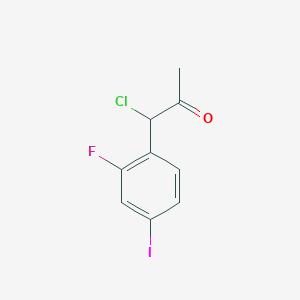
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
准备方法
The synthesis of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
- 1-Chloro-1-(2-fluoro-4-bromophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-chlorophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-methylphenyl)propan-2-one
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of chlorine, fluorine, and iodine in this compound gives it distinct chemical properties and reactivity .
生物活性
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one is an organic compound notable for its unique structure, which incorporates halogen atoms (chlorine, fluorine, and iodine) attached to a phenyl ring. This arrangement significantly influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of halogens can enhance the compound's reactivity and binding affinity to various biological targets, which is crucial for its potential therapeutic applications.
- Molecular Formula : C10H8ClFIO
- Molecular Weight : Approximately 312.50 g/mol
- IUPAC Name : this compound
The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with specific enzymes and receptors. Research indicates that such compounds can stabilize microtubules, which are critical for cell division and intracellular transport. This stabilization can lead to altered cellular functions, including apoptosis in cancer cells.
Biological Activity Overview
This compound has been studied for its potential anti-cancer properties. The halogen substituents enhance its binding to biological targets, potentially increasing efficacy against tumors. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Induces apoptosis via G1 phase arrest |
| Study B | A549 (Lung Cancer) | 7.90 | Triggers intrinsic apoptotic pathway |
| Study C | PC-3 (Prostate Cancer) | 5.96 | Inhibits cell migration by downregulating MMPs |
Study on Apoptosis Induction
In a recent study focusing on the effects of this compound on MCF-7 breast cancer cells, researchers observed that the compound induced apoptosis in a dose-dependent manner. The study utilized the Acridine Orange/Ethidium Bromide dual staining assay to confirm apoptotic activity, highlighting the compound's potential as an anti-cancer agent.
Microtubule Stabilization
Another significant area of research involves the compound's role in stabilizing microtubules. In a cell-based assay using QBI293 cells, treatment with this compound resulted in increased levels of acetylated α-tubulin, indicating enhanced microtubule stability. This stabilization is critical for maintaining cellular structure and function during mitosis.
属性
分子式 |
C9H7ClFIO |
|---|---|
分子量 |
312.50 g/mol |
IUPAC 名称 |
1-chloro-1-(2-fluoro-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI 键 |
CWXDWFXWGLSVEM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















